molecular formula C13H18ClNO B1474802 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol CAS No. 1694132-66-5

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol

Cat. No.: B1474802
CAS No.: 1694132-66-5
M. Wt: 239.74 g/mol
InChI Key: PSZZLYXQIGMHEL-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol is a piperidine-based chemical compound with the molecular formula C13H14ClNO2 and is of significant interest in medicinal chemistry and neuroscience research . Piperidine derivatives are crucial synthetic fragments in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals, underlining their fundamental role in drug discovery . This particular compound serves as a key intermediate for designing novel ligands that target central nervous system (CNS) receptors. Its primary research value lies in its structural similarity to compounds investigated as histamine H3 receptor (H3R) antagonists/inverse agonists . The H3 receptor is a presynaptic autoreceptor that modulates the release of several neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine . Research into H3R antagonism is a prominent strategy for exploring potential therapies for cognitive disorders. Piperidine derivatives with benzyl moieties, such as this compound, have been designed and synthesized as structural analogues to high-affinity H3R ligands, maintaining the core piperidine ring system that is often essential for receptor binding . Consequently, this compound is a valuable building block for developing multi-target-directed ligands (MTDLs), particularly for researching potential treatments for multifactorial neurodegenerative diseases like Alzheimer's . The piperidine ring is a versatile scaffold in organic synthesis, and methods such as hydrogenation of corresponding pyridine precursors are commonly employed for its synthesis . Researchers utilize this compound and its derivatives to explore structure-activity relationships (SAR), aiming to optimize affinity for the H3R and simultaneously investigate additional inhibitory properties against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This multi-target approach represents a modern paradigm in neuropharmacology, seeking to create single molecules that can address multiple neuropathological pathways simultaneously. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-2-3-11(13(14)8-10)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZLYXQIGMHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for HIV-1 entry into cells. The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound. Additionally, the compound’s lipophilic groups enhance its binding affinity to the receptor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving calcium mobilization. By acting as a CCR5 antagonist, this compound can inhibit the entry of HIV-1 into cells, thereby affecting gene expression and cellular metabolism. The compound’s ability to modulate these pathways highlights its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s basic nitrogen atom forms a salt-bridge interaction with the CCR5 receptor, anchoring the ligand to the receptor site. This interaction inhibits the receptor’s function, preventing HIV-1 from entering the cell. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that this compound can sustain its inhibitory effects on CCR5, leading to prolonged suppression of HIV-1 entry into cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to non-target cells. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body. These metabolic processes are crucial for maintaining the compound’s bioavailability and reducing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. The compound’s lipophilic nature enhances its ability to cross cell membranes, facilitating its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Overview

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that allows it to interact with various biological targets, influencing multiple pathways.

Chemical Structure and Properties

The chemical formula for this compound is C_{13}H_{18}ClN, with a molecular weight of approximately 235.74 g/mol. The compound's structure is characterized by a piperidine ring substituted with a 2-chloro-4-methylbenzyl group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects depending on the target:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity and metabolic disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Study on Antimycobacterial Activity

A notable study explored the efficacy of piperidinol-based molecules against M. abscessus strains derived from cystic fibrosis patients. The study highlighted that this compound significantly inhibited bacterial growth and altered the mycolic acid composition within the bacteria after treatment over 48 hours. This suggests a mechanism of action that may involve disruption of cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
1-(2-Chlorobenzyl)piperidin-4-olModerate antimycobacterialEnzyme inhibition
1-(4-Methylbenzyl)piperidin-4-olLow cytotoxicityReceptor modulation
1-(2-Chloro-4-methylphenyl)piperidin-4-olHigh cytotoxicityApoptosis induction

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its significant antimycobacterial properties and potential cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-ol derivatives exhibit diverse biological activities depending on the substituents attached to the benzyl group and the piperidine ring. Below is a detailed comparison of 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol with key analogs:

Structural and Functional Group Variations

Key Insights from Structure-Activity Relationships (SAR)

Halogenation Effects :

  • Chlorine atoms at the 2-position (as in this compound) may enhance steric and electronic interactions with hydrophobic enzyme pockets, as seen in PIPD1’s anti-tubercular activity .
  • Dichloro substitution (e.g., 2,4-dichlorobenzyl in ) could further modulate binding but may reduce selectivity due to increased lipophilicity .

Methyl Group Influence :

  • The 4-methyl group in this compound likely contributes to metabolic stability and membrane permeability, similar to BD214088 .

Hydroxyl Group Positioning :

  • The 4-hydroxyl group on the piperidine ring is critical for hydrogen bonding with biological targets, as observed in SK1 inhibitors (RB-005) and neuroleptic drugs like haloperidol .

Chain Length and Lipophilicity :

  • RB-005’s octylphenethyl chain enhances SK1 selectivity by increasing lipophilicity, a feature absent in the shorter benzyl chain of this compound .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol typically involves the following key steps:

  • Functionalization of the piperidine ring at the 4-position with a hydroxyl group.
  • Introduction of the 2-chloro-4-methylbenzyl substituent at the nitrogen of the piperidine ring.
  • Control of reaction conditions to maintain purity and yield.

Preparation of Piperidin-4-ol Core

The piperidin-4-ol (4-hydroxypiperidine) scaffold is commonly prepared or procured as a starting material. In some synthetic routes, the hydroxyl group is introduced by selective hydroxylation of piperidine derivatives or by reduction of piperidin-4-one intermediates.

Example synthesis of piperidin-4-ol derivatives:

  • Recrystallization and purification of piperidin-4-one derivatives have been reported with slow evaporation methods using solvents such as ethanol or acetonitrile, ensuring the proper conformation and purity of the piperidine ring system.

Introduction of the 2-Chloro-4-methylbenzyl Group

The key functionalization step involves N-alkylation of the piperidin-4-ol nitrogen with a 2-chloro-4-methylbenzyl halide or equivalent electrophile.

Typical procedure:

  • The reaction of piperidin-4-ol with 2-chloro-4-methylbenzyl chloride or bromide under basic conditions (e.g., using triethylamine or potassium carbonate) in an organic solvent such as dichloromethane or acetonitrile.
  • Controlled temperature conditions (20–40°C) to avoid side reactions.
  • Reaction times vary but often last several hours with stirring to ensure completion.

Representative Synthetic Route from Literature

While direct literature on this compound is limited, closely related compounds such as 4-chloro-N-methylpiperidine have been synthesized via chlorination of N-methylpiperidin-4-ol using thionyl chloride in the presence of triethylamine in dichloromethane at 20–40°C for 2 hours, yielding products with >98% purity and 80% yield. This approach can be adapted for preparing related N-substituted piperidin-4-ol derivatives by substituting the chlorination step with N-alkylation using the appropriate benzyl halide.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (HPLC) Notes
Hydroxylation of piperidine Piperidine derivative, oxidant or reduction agent Ambient to reflux Varies N/A >95% Preparation of piperidin-4-ol core
N-Alkylation Piperidin-4-ol, 2-chloro-4-methylbenzyl chloride, base (e.g., triethylamine) 20–40 2–6 70–85 >98% Stirring in dichloromethane or acetonitrile
Purification Extraction, evaporation, recrystallization Ambient N/A N/A >98% Ensures removal of impurities

Research Findings and Optimization

  • Base selection: Triethylamine is commonly used to neutralize HCl formed during N-alkylation, improving yield and purity.
  • Solvent choice: Dichloromethane and acetonitrile provide good solubility and reaction rates for alkylation steps.
  • Temperature control: Maintaining 20–40°C prevents decomposition or side reactions.
  • Reaction monitoring: Gas chromatography (GC) or HPLC is employed to track reaction progress and confirm product purity.
  • Post-reaction workup: Quenching with water, organic layer extraction, and evaporation under reduced pressure are standard to isolate the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-4-methylbenzyl)piperidin-4-ol
Reactant of Route 2
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1-(2-Chloro-4-methylbenzyl)piperidin-4-ol

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